![molecular formula C14H15N5S2 B1293032 5-(3-氨基噻吩[2,3-b]吡啶-2-基)-4-环戊基-4H-1,2,4-三唑-3-硫醇 CAS No. 1030433-55-6](/img/structure/B1293032.png)

5-(3-氨基噻吩[2,3-b]吡啶-2-基)-4-环戊基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

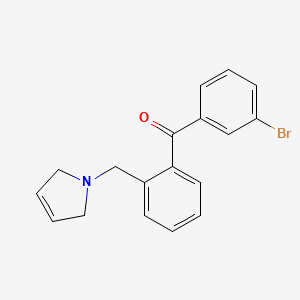

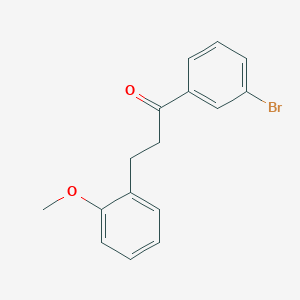

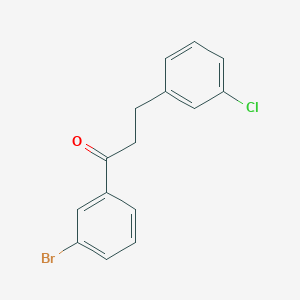

The compound "5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol" is a heterocyclic molecule that contains several interesting structural motifs, including a thieno[2,3-b]pyridine moiety, a 1,2,4-triazole ring, and a thiol group. These structural features are commonly found in compounds with potential pharmacological activities, and their synthesis often involves multi-step reactions that can include cyclization, acylation, and alkylation processes.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines involves cyanoacetylation reactions followed by cyclization of the formed cyanoacetamides . Similarly, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines starts from an amino ester and proceeds through the formation of a thiourea derivative followed by cyclization . These methods highlight the importance of cyclization reactions in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit a planar geometry around the triazole and thienopyridine moieties due to the conjugation of the π-electrons. This planarity can be crucial for the interaction of such molecules with biological targets. The presence of the thiol group suggests potential for further chemical modifications or involvement in redox reactions.

Chemical Reactions Analysis

The thiol group in the compound is a reactive functional group that can participate in various chemical reactions. For example, thiol groups can undergo oxidation to form disulfides or can act as nucleophiles in alkylation reactions . The amino group in the thieno[2,3-b]pyridine moiety could also be involved in reactions such as acylation to form amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its heterocyclic structure and functional groups. The presence of both amine and thiol groups could lead to intermolecular hydrogen bonding, impacting the compound's solubility and melting point. The aromatic nature of the thienopyridine and triazole rings would contribute to the compound's UV absorption properties, which could be useful in spectroscopic characterization methods.

科学研究应用

反应性和合成

1,2,4-三唑衍生物,包括结构类似于5-(3-氨基噻吩[2,3-b]吡啶-2-基)-4-环戊基-4H-1,2,4-三唑-3-硫醇的化合物,由于含有硫基而以其反应性而闻名。这些化合物与生物氨基酸如半胱氨酸的-SH基进行比较,表明它们在抗氧化和抗自由基活性方面的潜力。这些衍生物的合成和药理活性已经得到探索,展示了在各个领域,包括药物化学和农业中,进行化学转化和应用的新机会(Kaplaushenko, 2019)。

生物活性

三唑衍生物展示了广泛的生物活性,包括抗微生物、抗真菌、抗氧化、抗炎和抗病毒性能。这些活性归因于三唑化合物的结构多样性,允许进行各种化学修饰并与生物靶标相互作用。具有生物活性的1,2,4-三唑及其衍生物的合成一直是研究的一个有前途的方向,许多研究强调了它们在解决一系列健康问题中的潜力(Ohloblina, 2022)。

有机合成中的应用

三唑衍生物在精细有机合成行业中也具有重要意义,作为生产制药品、染料、高能材料等的原材料。它们的用途延伸到生产分析和浮选试剂,以及耐热聚合物和具有荧光性能的产品,展示了这些化合物广泛的工业应用(Nazarov et al., 2021)。

合成方法学

对1,2,4-三唑衍生物的合成研究,包括具有磷酸化基团的化合物,突出了为创造这些化合物而开发的新方法。已经探索了微波辅助合成和环保程序的使用,以提高三唑基化合物的生产效率和可持续性,表明在这些物质的合成化学方法方面正在不断取得进展(Sakhuja et al., 2012; de Souza et al., 2019)。

属性

IUPAC Name |

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5S2/c15-10-9-6-3-7-16-13(9)21-11(10)12-17-18-14(20)19(12)8-4-1-2-5-8/h3,6-8H,1-2,4-5,15H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJQOBXSQPDXHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

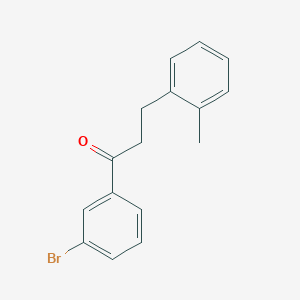

![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)

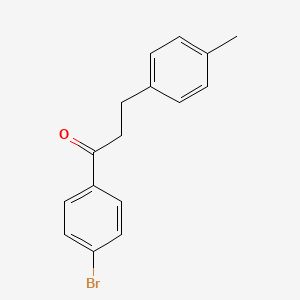

![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)